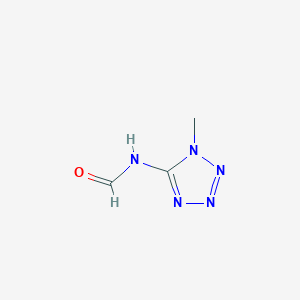
7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one
Descripción general
Descripción
7-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one, commonly known as 7-CMIQ, is a heterocyclic organic compound that has been used in a wide range of scientific research applications. It is a member of the isoquinoline family of compounds, and is characterized by its nitrogen-containing ring structure. 7-CMIQ has been studied for its potential applications in pharmaceuticals, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
7-CMIQ has been studied for its potential applications in a variety of scientific research areas. It has been used in pharmaceutical research as a potential drug candidate for the treatment of various diseases. 7-CMIQ has also been studied for its potential applications in biochemistry and physiology. It has been used to study the effects of drugs on the nervous system, as well as the biochemical and physiological effects of various compounds. Additionally, 7-CMIQ has been used in laboratory experiments to study the effects of various compounds on cells, tissues, and organs.
Mecanismo De Acción
7-CMIQ has been studied for its potential mechanism of action. It has been suggested that 7-CMIQ may act as an agonist of the serotonin receptor 5-HT1A. This receptor is involved in a variety of physiological processes, including mood regulation, appetite control, and sleep regulation. Additionally, 7-CMIQ has been suggested to act as an antagonist of the nicotinic acetylcholine receptor, which is involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects
7-CMIQ has been studied for its potential biochemical and physiological effects. It has been suggested that 7-CMIQ may have antidepressant and anxiolytic effects, as well as anti-inflammatory and analgesic effects. Additionally, 7-CMIQ has been suggested to have neuroprotective and neurotrophic effects, as well as neuroregenerative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-CMIQ has several advantages and limitations for laboratory experiments. One advantage of 7-CMIQ is that it is a relatively stable compound and is not easily degraded. Additionally, 7-CMIQ is a relatively inexpensive compound and can be easily synthesized. However, one limitation of 7-CMIQ is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research of 7-CMIQ. One potential direction is to further study its potential mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to study the potential applications of 7-CMIQ in pharmaceuticals, biochemistry, and physiology. Finally, further research could be conducted to study the potential advantages and limitations of 7-CMIQ for laboratory experiments.
Propiedades
IUPAC Name |
7-chloro-3-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXAYUSRURSBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296666 | |
| Record name | 7-Chloro-3-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24188-75-8 | |
| Record name | 7-Chloro-3-methyl-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24188-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate](/img/structure/B6597473.png)




![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)


![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)



